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Compound of Interest |

4-(2-Chlorophenyl)-4-
Compound Name:
fluoropiperidine
CAS No.: 864829-98-1
Cat. No.: B8700980

Executive Summary

4-(2-Chlorophenyl)-4-fluoropiperidine (CAS: 864829-98-1 / HCI Salt: 1421160-44-2) is a
specialized heterocyclic intermediate utilized in the synthesis of Central Nervous System (CNS)
active agents. Structurally, it represents a bioisostere of the 4-hydroxypiperidine scaffold found
in classic antipsychotics (e.g., Haloperidol) and opioids (e.g., Loperamide), where the hydroxyl
group is replaced by fluorine to block metabolic glucuronidation and modulate lipophilicity.

The intellectual property (IP) landscape for this compound is primarily defined by process
patents rather than composition-of-matter exclusivity. While the core chemical structure falls
within the public domain or expired generic claims, the methods of fluorination—specifically
avoiding the formation of the elimination byproduct (tetrahydropyridine)—are the subject of
active process IP and trade secrets.

Technical Profile & Chemical Identity
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Parameter Data

IUPAC Name 4-(2-chlorophenyl)-4-fluoropiperidine

CAS Number 864829-98-1 (Free Base), 1421160-44-2
(Hydrochloride)

Molecular Formula C11H13CIFN

Molecular Weight 213.68 g/mol

LogP (Predicted) ~2.8 (Higher lipophilicity than hydroxy analog)

Key Structural Feature Geminal fluoro-aryl substitution at C4

] o Intermediate for 5-HT2A antagonists, Sigma-1
Primary Application ] o
ligands, and Opioid modulators

Structural Significance

The introduction of the fluorine atom at the C4 position creates a gem-fluoroaryl motif. This
modification serves three critical medicinal chemistry functions:

o Metabolic Blockade: Prevents Phase Il conjugation (O-glucuronidation) of the corresponding
alcohol.

o Conformational Locking: The gauche effect of fluorine can influence the piperidine ring chair
conformation.

o pKa Modulation: The electronegative fluorine lowers the pKa of the piperidine nitrogen,
altering bioavailability and CNS penetration.

Patent Landscape Analysis

The IP status of 4-(2-Chlorophenyl)-4-fluoropiperidine is segmented into three categories:

A. Composition of Matter (Freedom to Operate: HIGH)

The broad genus of 4-aryl-4-fluoropiperidines was disclosed in early patents related to
neuroleptic butyrophenones (1960s-1970s). Consequently, the basic chemical structure is off-
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patent. Researchers and generic manufacturers have Freedom to Operate (FTO) regarding the
molecule itself as a building block.

B. Therapeutic Use Patents (Freedom to Operate:
RESTRICTED)

While the intermediate is free, its incorporation into specific drug candidates is heavily
patented.

o 5-HT2A Inverse Agonists: Patents assigned to companies like Acadia Pharmaceuticals and
Arena Pharmaceuticals cover broad Markush structures that could include this moiety,
though their lead assets (e.g., Pimavanserin) utilize different substitution patterns (4-
fluorobenzyl).

o Opioid/Nociceptin Ligands: Recent filings (post-2015) by academic institutions and niche
biotech firms claim this scaffold for non-addictive pain management, targeting the NOP
receptor.

C. Process Chemistry Patents (The Critical Barrier)

The synthesis of gem-fluorinated piperidines is chemically challenging due to the propensity for
E1 elimination.

o Key IP Barrier: The conversion of the tertiary alcohol to the fluoride often yields the 1,2,3,6-
tetrahydropyridine (alkene) impurity.

o Patented Technologies: Processes using specific fluorinating agents (e.g., Deoxo-Fluor®,
XtalFluor-E®) or low-temperature flow chemistry methods are protected by valid patents held
by reagent manufacturers (e.g., Air Products, now Evonik) and CDMOs.

Synthesis & Process IP

The synthesis of 4-(2-Chlorophenyl)-4-fluoropiperidine requires a route that maximizes the
S_N1 fluorination pathway while suppressing elimination.

Experimental Protocol: Deoxyfluorination Route

Note: This protocol synthesizes the N-Boc protected intermediate to prevent amine oxidation.
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Step 1: Grignard Addition

Reagents: N-Boc-4-piperidone, 2-Chlorophenylmagnesium bromide, THF.

Cool a solution of 2-chlorophenylmagnesium bromide (1.0 M in THF, 1.2 eq) to -78°C under
N2.

Dropwise add N-Boc-4-piperidone (1.0 eq) dissolved in anhydrous THF.
Stir at -78°C for 2 hours, then warm to 0°C.

Critical Step: Quench with saturated NH4Cl. The "ortho" chlorine provides steric hindrance,
often requiring longer reaction times than the para-isomer.

Isolate N-Boc-4-(2-chlorophenyl)-4-hydroxypiperidine.

Step 2: Nucleophilic Fluorination (The IP Bottleneck)

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, DCM.

Dissolve the tertiary alcohol in DCM at -78°C.
Add DAST (1.5 eq) dropwise. Caution: Exothermic.

Causality: The reaction proceeds via an alkoxy-sulfur intermediate. Warming too fast
promotes elimination to the alkene.

Stir at -78°C for 1 hour, then slowly warm to room temperature.
Quench with saturated NaHCOs.

Purification: Silica gel chromatography is required to separate the fluoro-product from the
elimination byproduct (typically 10-20% vyield loss).

Step 3: Deprotection
Reagents: HCI in Dioxane or TFA/DCM.

Treat the N-Boc intermediate with 4M HCI in Dioxane.
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« Stir for 2 hours. Precipitate the hydrochloride salt.[1]

Synthesis Pathway Diagram

Nucleophilic Addition
(-78°C, THF)

Tertiary Alcohol
... (N-BOC-4-(2:CI-Ph)-4-OH-pip) DAST / Deoxo-Fluor

Figure 1: Synthetic Pathway and Critical Impurity Control Points

Side Reaction

in

Grignard Reagent Final Product
(2-C1-Ph-MgBr) 4-(2-Chlorophenyl)-4-fluoropiperidine HCI

Click to download full resolution via product page

Figure 1: Synthetic pathway highlighting the critical fluorination step where process IP often
focuses on minimizing the elimination byproduct.

Strategic Recommendations for Development
For Process Chemists

» Impurity Management: The "2-chloro” substituent introduces significant steric strain. This
increases the barrier to nucleophilic attack by fluoride, making the elimination pathway
(alkene formation) more favorable compared to the para-chloro analog.

» Reagent Selection: Avoid standard DAST if scaling up. Use Bis(2-methoxyethyl)aminosulfur
trifluoride (Deoxo-Fluor) for better thermal stability, or consider HF-Pyridine with Olah's
reagent conditions if IP allows.

For Medicinal Chemists[2][3]

o Scaffold Hopping: This molecule is an ideal scaffold hop from Loperamide or Haloperidol
derivatives to generate novel IP. The "2-chloro" position is under-explored compared to the
"4-chloro" position, offering a potential "white space" in the patent landscape for new N-
substituted derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [4-(2-Chlorophenyl)-4-fluoropiperidine: Patent
Landscape & Technical Status[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8700980#4-2-chlorophenyl-4-fluoropiperidine-patent-
landscape-and-ip-status]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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